2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride is a useful research compound. Its molecular formula is C15H23Cl2N3 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties of Benzodiazoles
Studies have documented the chemistry and properties of benzodiazole derivatives, emphasizing their preparation, spectroscopic properties, magnetic properties, biological, and electrochemical activities. These compounds exhibit a wide range of applications due to their diverse properties, suggesting potential research avenues for related compounds such as "2-(piperidin-3-yl)-1-(propan-2-yl)-1H-1,3-benzodiazole dihydrochloride" (Boča, Jameson, & Linert, 2011).
Biological Activities and Therapeutic Potentials
Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. The structural simplicity and ease of synthesis of these compounds highlight their significance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015). This underscores the relevance of investigating similar compounds for therapeutic applications.
Structural Activity Relationship
The importance of benzothiazole derivatives in medicinal chemistry is further emphasized through studies on their structural activity relationships. These studies reveal the potential of benzothiazole ring-containing compounds in various pharmacological activities, offering insights into designing new drugs based on structural modifications (Bhat & Belagali, 2020).
Drug Design and Development
The development of benzothiazole-based chemotherapeutic agents is an area of active research. Benzothiazole derivatives are explored for their anticancer, antimicrobial, anti-inflammatory, and other biological activities, illustrating the compound's role in future drug design and development efforts (Ahmed et al., 2012).
Endophyte-Mediated Secondary Metabolite Production
The production of secondary metabolites by endophytes in plants like Piper spp., which contain bioactive compounds such as piperine and piperidine, highlights a fascinating area of research. Investigating endophytes that produce similar compounds could open new avenues for the commercial production of bioactive molecules, suggesting a potential application for related compounds in enhancing the availability of medicinal compounds (Mitra et al., 2021).
Properties
IUPAC Name |
2-piperidin-3-yl-1-propan-2-ylbenzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-11(2)18-14-8-4-3-7-13(14)17-15(18)12-6-5-9-16-10-12;;/h3-4,7-8,11-12,16H,5-6,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHHNYBJECNRQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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